molecular formula C10H12O2 B8786790 3-Hydroxy-3-phenylbutan-2-one CAS No. 3155-01-9

3-Hydroxy-3-phenylbutan-2-one

Cat. No.: B8786790
CAS No.: 3155-01-9
M. Wt: 164.20 g/mol
InChI Key: IBWFPYRVHYLXEU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylbutan-2-one is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

3155-01-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-hydroxy-3-phenylbutan-2-one

InChI

InChI=1S/C10H12O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-7,12H,1-2H3

InChI Key

IBWFPYRVHYLXEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The Grignard reagent (6.13 moles) was added to 480 g of 2,3-butanedione dissolved in 1.95 L of THF and 3.25 L of PhMe while maintaining the temperature at -6° C.±4° C. After the reaction was complete, it was quenched with 5% sulfuric acid to pH=4.5±1, then worked up as in Example I to give 689 g of crude product. Vacuum distillation (88°-93° C., 1.2-3 mm Hg) gave 3-hydroxy-3-phenylbutan-2-one in 56.6% yield.
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Grignard reagent
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6.13 mol
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480 g
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3.25 L
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1.95 L
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Synthesis routes and methods II

Procedure details

The process can also be run in mixtures of tetrahydrofuran and toluene, thereby making the process more economical. When 1.1 equivalent of phenylmagnesium bromide (1.9M in 50% THF/PhMe) was added to 2,3-butanedione in 50% THF/PhMe, crude product was isolated in 82.4% yield (Run 10, Table IV) after work-up. Short path vacuum distillation gave 3-hydroxy-3-phenylbutan-2-one in 68% yield. Alternatively, preparation of phenylmagnesium bromide in 38% THF/PhMe, followed by reaction with 2,3-butanedione in 38% THF/PhMe afforded 3-hydroxy-3-phenylbutan-2-one in 66.4% yield (Run 11, Table IV) after work-up and distillation. Similarly phenylmagnessium bromide in 25% THR/PheMe reacted with 2,3-butanedione in 25% THF/PheMe yielded 3-hydroxy-3-phenylbutan-2-one in 56.9% yield after work-up and distillation.
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Synthesis routes and methods III

Procedure details

The process can also be run in mixtures of tetrahydrofuran and toluene, thereby making the process more economical. When 1.1 equivalent of phenylmagnesium bromide (1.9M in 50% THF/PhMe) was added to 2,3-butanedione in 50% THF/PhMe, crude product was isolated in 82.4% yield (Run 10, Table IV) after work-up. Short path vacuum distillation gave 3-hydroxy-3-phenylbutan-2-one in 68% yield. Alternatively, preparation of phenylmagnesium bromide in 38% THF/PhMe, followed by reaction with 2,3-butanedione in 38% THF/PhMe afforded 3-hydroxy-3-phenylbutan-2-one in 66.4% yield (Run 11, Table IV) after work-up and distillation. Similarly phenylmagnessium bromide in 25% THR/PheMe reacted with 2,3-butanedione in 25% THF/PheMe yielded 3-hydroxy-3-phenylbutan-2-one in 56.9% yield after work-up and distillation.
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Synthesis routes and methods IV

Procedure details

The title compound is prepared by using a modified method of G. F. Hennion and B. R. Fleck, J. Amer. Chem. Soc., 77,3258(1955). To a mixture of methanol(5 ml), water (0.2 ml), sulfuric acid (100 mg), and mercuric sulfate (100 mg) is added at 55° C. a solution of 3-hydroxy-3-phenyl-1-butyne (2 g) in 90% aqueous methanol (5 ml) over a period of 90 min. The reaction is slightly exothermic, and the inside temperature is maintained at 55°-57° C. During the reaction time, 50 mg of mercuric sulfate is added. When addition of the acetylenic component is complete, another portion (50 mg) of mercuric sulfate is added, and the mixture is stirred at 55° C. for 1 hour. During this time 1 ml of water is added. After cooling, the reaction mixture is poured into ice-water and extracted with diethyl ether. The combined extracts are washed with water, dried over magnesium sulfate, filtered and evaporated. The resultant oil is chromatographed on silica gel using benzene. The appropriate eluates are evaporated to give 0.5 g of the title compound, ir(CHCl3)3450 and 1751 cm-1 and nmr(CDCl3) δ 1.75(s), 2.08(s), 4.50(s) and 7.40(m).
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ice water
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